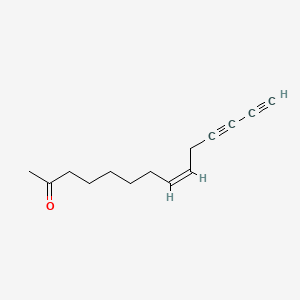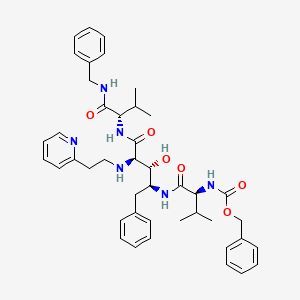
12beta-Acetoxycimigenol 3-o-beta-D-xylopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12beta-Acetoxycimigenol 3-o-beta-D-xylopyranoside: is a triterpene glycoside compound isolated from the rhizome extracts of black cohosh (Cimicifuga racemosa) . This compound is part of a larger family of triterpene glycosides, which are known for their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12beta-Acetoxycimigenol 3-o-beta-D-xylopyranoside typically involves the extraction of triterpene glycosides from the rhizomes of Cimicifuga racemosa. The process includes several steps of purification and isolation using chromatographic techniques . Specific reaction conditions and synthetic routes for this compound are not extensively documented in the literature.
Industrial Production Methods: Industrial production methods for this compound are not well-established due to the complexity of its extraction and purification processes. The compound is primarily obtained through natural extraction from plant sources rather than synthetic industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: 12beta-Acetoxycimigenol 3-o-beta-D-xylopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed: The major products formed from these reactions are various derivatives of this compound, which may exhibit different biological activities and properties .
Applications De Recherche Scientifique
12beta-Acetoxycimigenol 3-o-beta-D-xylopyranoside has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 12beta-Acetoxycimigenol 3-o-beta-D-xylopyranoside involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through modulation of signaling pathways and interaction with cellular receptors . Detailed studies on its exact mechanism are still ongoing, and further research is needed to fully understand its molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
- 21-Hydroxycimigenol-3-O-beta-D-xylopyranoside
- Cimigenol-3-O-alpha-L-arabinopyranoside
- 24-Acetylisodahurinol-3-O-beta-D-xylopyranoside
- 20(S),22®,23(S),24®-16beta:23;22:25-diepoxy-12beta-acetoxy-3beta,23,24-trihydroxy-9,19-cycloanost-7-ene-3-O-beta-D-xylopyranoside
Uniqueness: 12beta-Acetoxycimigenol 3-o-beta-D-xylopyranoside is unique due to its specific acetoxy group at the 12beta position and its glycosidic linkage to beta-D-xylopyranoside. These structural features contribute to its distinct biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
909425-06-5 |
|---|---|
Formule moléculaire |
C37H58O11 |
Poids moléculaire |
678.8 g/mol |
Nom IUPAC |
[(1S,2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate |
InChI |
InChI=1S/C37H58O11/c1-17-13-20-28(32(5,6)43)48-37(47-20)27(17)34(8)24(45-18(2)38)14-36-16-35(36)12-11-23(46-29-26(41)25(40)19(39)15-44-29)31(3,4)21(35)9-10-22(36)33(34,7)30(37)42/h17,19-30,39-43H,9-16H2,1-8H3/t17-,19-,20-,21+,22+,23+,24-,25+,26-,27-,28+,29+,30-,33-,34-,35-,36+,37+/m1/s1 |
Clé InChI |
HZIBYJCDCHVSPK-HDBHZJCMSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4([C@@H](C[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)OC(=O)C)C)O2)C(C)(C)O |
SMILES canonique |
CC1CC2C(OC3(C1C4(C(CC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)OC(=O)C)C)O2)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid](/img/structure/B12778598.png)

